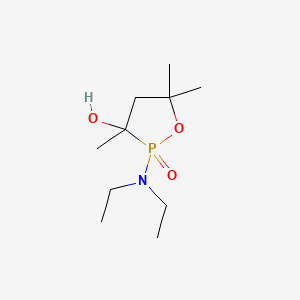
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is a cyclic organophosphorus compound This compound is notable for its unique structure, which includes a phosphorus atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide typically involves the oxidation of its corresponding selenide precursor. For example, the oxidation of cis-2-t-butylamino-4-methyl-1,3,2-dioxaphosphinane 2-selenide with hydrogen peroxide yields the corresponding oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These methods typically involve large-scale oxidation reactions using industrial oxidants and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of selenide precursors to oxides.
Reduction: Potential reduction of the oxide back to its corresponding selenide or other reduced forms.
Substitution: Reactions where the diethylamino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxide, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide involves its interaction with molecular targets and pathways. The compound’s phosphorus atom can form bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
cis-2-t-butylamino-4-methyl-1,3,2-dioxaphosphinane 2-oxide: A structurally similar compound with different substituents.
1,2-thiazetin-1,1-dioxide: Another cyclic compound with a sulfur atom in place of phosphorus.
Pyrrolidine derivatives: Compounds with a similar five-membered ring structure but containing nitrogen instead of phosphorus.
Uniqueness
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is unique due to its specific combination of a phosphorus atom within a five-membered ring and the presence of diethylamino and trimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
39770-55-3 |
|---|---|
Molecular Formula |
C10H22NO3P |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-(diethylamino)-3,5,5-trimethyl-2-oxo-1,2λ5-oxaphospholan-3-ol |
InChI |
InChI=1S/C10H22NO3P/c1-6-11(7-2)15(13)10(5,12)8-9(3,4)14-15/h12H,6-8H2,1-5H3 |
InChI Key |
REQUQJQPNHWTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=O)C(CC(O1)(C)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















